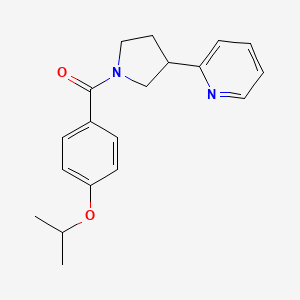

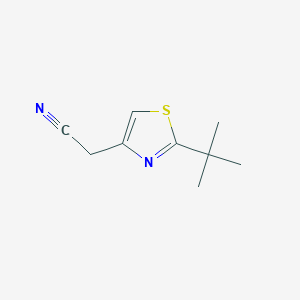

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile” is a chemical compound with a molecular weight of 170.28 .

Molecular Structure Analysis

The InChI code for this compound is “1S/C8H14N2S/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4,9H2,1-3H3” which provides information about its molecular structure .It has a molecular weight of 170.28 . More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Heterocyclic Compound Synthesis

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile and its derivatives are primarily used in the synthesis of various heterocyclic compounds. For instance, (tert-Butyl-NNO-azoxy)acetonitrile, a derivative, serves as a precursor for numerous nitrogen heterocycles. Its synthesis demonstrates the first instance of one-step reduction of an oxime group to a methylene unit using an aminating agent, marking a significant advancement in heterocyclic compound synthesis (Klenov et al., 2016). Similarly, compounds related to 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile are used to synthesize various phenol derivatives, highlighting its versatility in producing complex molecular structures (Nassiri, 2017).

Dimerization Reactions

These compounds also play a crucial role in dimerization reactions, leading to the formation of tricyclic aminonitriles, which are valuable in medicinal chemistry and material science. The transformation process includes a dimerization step followed by a pyrrole cyclization, exemplifying the compound's utility in complex organic reactions (Gütschow & Powers, 2001).

C(sp3)–H Functionalization

In the realm of organic chemistry, the derivative tert-butyl peroxybenzoate (TBPB) mediated direct alkylation of acetonitrile showcases its role in C(sp3)–H functionalization. This process is crucial for constructing ketonitriles and α-aryl ketones, providing a metal-free solution for such syntheses (Chu et al., 2015).

Formation of Complex Structures

The compound's derivatives are instrumental in forming complex molecular structures, such as the Cu(II)–phenoxyl radical complex, demonstrating its utility in synthesizing and studying novel molecular entities (Debnath et al., 2013).

Synthesis of Phenol Derivatives

Phenol derivatives synthesized through reactions involving 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile demonstrate the compound's utility in producing pharmacologically relevant structures. These derivatives have potential applications in various domains, including medicinal chemistry (Nassiri, 2017).

Safety And Hazards

properties

IUPAC Name |

2-(2-tert-butyl-1,3-thiazol-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-9(2,3)8-11-7(4-5-10)6-12-8/h6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNULISILMEPEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2-fluorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2626209.png)

![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate](/img/structure/B2626212.png)

![1-[4-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2626215.png)

![4-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626218.png)

![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626226.png)